molecular formula C12H14N2O2 B1346249 ethyl 3-(1H-benzimidazol-2-yl)propanoate CAS No. 6315-23-7

ethyl 3-(1H-benzimidazol-2-yl)propanoate

Cat. No.: B1346249
CAS No.: 6315-23-7
M. Wt: 218.25 g/mol
InChI Key: JPJXAIMBLLYVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-(1H-benzimidazol-2-yl)propanoate is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself is composed of a benzene ring fused to an imidazole ring. This compound is known for its diverse range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .

Biochemical Analysis

Biochemical Properties

1h-Benzimidazole-2-propanoic acid, ethyl ester plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription in microorganisms. By binding to these enzymes, 1h-Benzimidazole-2-propanoic acid, ethyl ester disrupts their function, leading to the inhibition of microbial growth.

Cellular Effects

The effects of 1h-Benzimidazole-2-propanoic acid, ethyl ester on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 1h-Benzimidazole-2-propanoic acid, ethyl ester induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and the induction of cell death .

Molecular Mechanism

At the molecular level, 1h-Benzimidazole-2-propanoic acid, ethyl ester exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical processes. For instance, by binding to DNA gyrase and topoisomerase, it prevents the supercoiling and relaxation of DNA, which are necessary for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Furthermore, 1h-Benzimidazole-2-propanoic acid, ethyl ester can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1h-Benzimidazole-2-propanoic acid, ethyl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1h-Benzimidazole-2-propanoic acid, ethyl ester is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 1h-Benzimidazole-2-propanoic acid, ethyl ester vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At high doses, 1h-Benzimidazole-2-propanoic acid, ethyl ester can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in tissues and the disruption of essential biochemical processes.

Metabolic Pathways

1h-Benzimidazole-2-propanoic acid, ethyl ester is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of metabolites involved in key biochemical pathways. For example, it can inhibit the synthesis of nucleotides, leading to a decrease in DNA and RNA synthesis . Additionally, 1h-Benzimidazole-2-propanoic acid, ethyl ester can modulate the activity of enzymes involved in energy metabolism, such as ATP synthase, affecting cellular energy production .

Subcellular Localization

The subcellular localization of 1h-Benzimidazole-2-propanoic acid, ethyl ester is crucial for its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 1h-Benzimidazole-2-propanoic acid, ethyl ester can be directed to mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular localization of the compound is essential for its ability to exert its biological effects.

Preparation Methods

The synthesis of ethyl 3-(1H-benzimidazol-2-yl)propanoate typically involves the condensation of 1,2-benzenediamine with aldehydes. This reaction is often catalyzed by acids or bases under mild conditions. Industrial production methods may involve the use of specific catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

ethyl 3-(1H-benzimidazol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as sodium metabisulphite.

    Reduction: Reduction reactions often involve reagents like hydrogen gas in the presence of a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. .

Scientific Research Applications

ethyl 3-(1H-benzimidazol-2-yl)propanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits significant bioactivity, making it useful in studying biological processes.

    Medicine: Due to its antimicrobial and anticancer properties, it is explored for potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

ethyl 3-(1H-benzimidazol-2-yl)propanoate can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its anticancer activity.

    2-Aminobenzimidazole: Exhibits antimicrobial properties.

    Benzimidazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Each of these compounds has unique properties and applications, highlighting the versatility of the benzimidazole scaffold .

Properties

IUPAC Name

ethyl 3-(1H-benzimidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJXAIMBLLYVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281213
Record name 1h-benzimidazole-2-propanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6315-23-7
Record name Ethyl 1H-benzimidazole-2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procodazole ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-20767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole-2-propanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCODAZOLE ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/791487L0WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of benzene-1,2-diamine (20.0 g, 0.19 mol, 1.0 eq.) in dioxane (500 mL) at room temperature, was added succinic anhydride (22.2 g, 0.22 mol, 1.2 eq.), and the reaction mixture was heated to 80° C. and stirred at that temperature for 16 hours. The resulting precipitate was filtered and washed with dioxane (100 mL), water (100 mL) and diethyl ether (100 mL) to give a white solid. The solid was suspended in ethanol (400 mL), and concentrated sulfuric acid (10 mL) was added at room temperature. The reaction mixture was heated to reflux and stirred at that temperature for 20 hours. The reaction was then cooled to room temperature and concentrated in vacuo. Water (100 mL) was added, and the mixture was adjusted to pH 7 with 1 M aqueous NaOH solution. The aqueous layer was extracted into ethyl acetate (3×100 mL), and the combined organic extracts were dried over magnesium sulfate and concentrated in vacuo to give 6a as a pale-orange oil (15.6 g, 46%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
46%

Synthesis routes and methods II

Procedure details

Hydrogen chloride gas is introduced into a suspension of 10 g (52.5 mmol) of 2-benzimidazole-propionic acid refluxing in 250 ml absolute ethanol over 1 hour. Then the mixture is concentrated by evaporation, the residue is dissolved in water and made alkaline with concentrated ammonia. Then it is extracted with ethyl acetate, the combined organic extracts are washed with water, dried and concentrated by evaporation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.